2-hydroxy-5-nitrobenzenesulfonic acid
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Overview
Description
2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO6S. It is a derivative of benzenesulphonic acid, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of phenol followed by sulfonation. The process begins with the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrophenol. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzenesulphonic acid
- 4-Nitrophenol
Comparison: 2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to 2-Hydroxy-5-nitrobenzoic acid, it has a sulfonic acid group, making it more soluble in water and enhancing its reactivity. The presence of the hydroxyl group differentiates it from 2-Chloro-5-nitrobenzenesulphonic acid, which has a chloro group instead .
Properties
CAS No. |
616-59-1 |
---|---|
Molecular Formula |
C6H5NO6S |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO6S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,8H,(H,11,12,13) |
InChI Key |
AFVVQKCFSIFDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)O |
Origin of Product |
United States |
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